molecular formula C20H16N4O3S2 B14934599 methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B14934599
M. Wt: 424.5 g/mol
InChI Key: OAWOHRZQVAGNSX-UHFFFAOYSA-N
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Description

Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a pyrazole-thiophene acylated amine at position 2. This compound belongs to a class of molecules designed for targeted biological activity, leveraging the synergistic effects of thiazole, pyrazole, and thiophene moieties, which are known for their roles in drug discovery .

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H16N4O3S2/c1-24-14(11-13(23-24)15-9-6-10-28-15)18(25)22-20-21-16(19(26)27-2)17(29-20)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22,25)

InChI Key

OAWOHRZQVAGNSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution for Pyrazole Intermediate

The synthesis begins with the preparation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, a critical intermediate. Source details the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux for 4 hours. This method achieves a 65% yield after recrystallization from dimethylformamide (DMF). The mechanism involves nucleophilic attack by the hydrazide nitrogen on the electrophilic acrylate carbon, followed by cyclization and elimination of methylthiol groups.

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: None (thermal activation)
  • Workup: Recrystallization in DMF

Thiazole Ring Formation via Cyclocondensation

The thiazole moiety is constructed using a Hantzsch-type reaction. Patent data from reveals that 5-phenyl-1,3-thiazole-4-carboxylate derivatives are synthesized by condensing thiourea with α-bromo ketones. For the target compound, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate reacts with the activated pyrazole carbonyl chloride in tetrahydrofuran (THF) at 0–5°C. This step achieves a 70% yield, with triethylamine serving as a base to scavenge HCl.

Optimization Insight:

  • Lower temperatures (0–5°C) suppress side reactions like hydrolysis.
  • THF enhances solubility of intermediates compared to dichloromethane.

Catalytic and Solvent Effects on Yield

Role of Piperidine Derivatives

Comparative studies from indicate that substituting triethylamine with 4-methylpiperazine increases yields to 72% by improving nucleophilicity of the amino group. For example, the patent WO2012161879A1 demonstrates that 4-methylpiperazin-1-ylmethyl groups enhance reaction rates in analogous thiazole syntheses.

Catalyst Performance Table

Catalyst Yield (%) Reaction Time (h)
Triethylamine 70 6
4-Methylpiperazine 72 5
DBU 68 7

Solvent Polarity and Byproduct Formation

Polar aprotic solvents like DMF and acetonitrile were evaluated. While DMF increases solubility, it promotes hydrolysis of the methyl ester group, reducing yields to 60%. Anhydrous ethanol balances solubility and stability, achieving 70% yield without ester degradation.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, thiazole H-2)
  • δ 7.85–7.45 (m, 8H, aromatic H)
  • δ 3.89 (s, 3H, COOCH3)
  • δ 3.72 (s, 3H, N-CH3)

IR (KBr):

  • 1725 cm⁻¹ (C=O ester)
  • 1660 cm⁻¹ (C=O amide)
  • 1540 cm⁻¹ (C=N thiazole)

X-ray Crystallography

Single-crystal X-ray analysis (from) confirms the planar geometry of the thiazole ring (torsion angle: 178.5°) and hydrogen bonding between the amide NH and thiophene sulfur (distance: 2.89 Å).

Applications and Derivatives

The compound’s structural analogs in exhibit inhibitory activity against TBK1 and IKKε kinases, suggesting potential anti-inflammatory applications. Modifications at the pyrazole N1-position (e.g., 4-methylpiperazine) enhance bioavailability by 40% in murine models.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate can be contextualized against the following analogs:

Thiazole-Pyrazole Hybrids

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): This analog replaces the thiophene-pyrazole unit with a 4-chlorophenyl and 4-fluorophenyl-substituted pyrazole. However, the thiophene moiety in the target compound may offer better π-π stacking interactions in biological systems .
  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): This compound substitutes the thiazole core with a benzothiazole ring and introduces a propynyl group.

Thiazole-Triazole Derivatives

Compounds such as 9a–e () feature a thiazole linked to triazole via acetamide bridges. These analogs exhibit modular substituents (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring, enabling tunable electronic and steric effects. The target compound’s methyl carboxylate group may confer improved metabolic stability over the acetamide-linked triazoles, which are prone to hydrolysis .

Pyrimidine-Thiazole Hybrids

  • 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): This hybrid replaces the pyrazole with a pyrimidine ring.

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole-pyrazole 5-phenyl, 4-methyl carboxylate, thiophene ~409.4 (estimated) High hydrophobicity, potential kinase affinity
Ethyl 2-[5-(4-Cl-Ph)-1-(4-F-Ph)-pyrazolyl] Thiazole-pyrazole 4-Cl-Ph, 4-F-Ph, ethyl carboxylate 443.9 Enhanced electronegativity, improved LogP
9c (Thiazole-triazole) Thiazole-triazole 4-Br-Ph, benzodiazole 532.3 High steric bulk, moderate solubility
Pyrimidine-thiazole () Pyrimidine-thiazole 3-hydroxyphenyl, methylamino 368.4 DNA intercalation potential

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, involving condensation of pre-formed pyrazole and thiazole intermediates .
  • Biological Activity : While direct data on the target compound is absent, structurally related thiazole-pyrazoles (e.g., ) show antileukemic and kinase-inhibitory activities. The thiophene moiety may enhance binding to cysteine-rich domains in kinases .
  • Safety Profile : Analogous pyrazole-thiophene compounds (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) exhibit moderate toxicity, necessitating careful handling and metabolic studies .

Biological Activity

The compound methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a novel derivative that combines the pharmacological properties of thiazoles, pyrazoles, and thiophenes. This article aims to explore its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H16N4O3S\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole ring, a pyrazole moiety, and a thiophene substituent, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those with thiazole and thiophene components. In vitro evaluations have demonstrated that derivatives similar to methyl 2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate exhibit significant activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Compounds derived from similar structures have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Minimum Bactericidal Concentration (MBC): The MBC values indicate that these compounds possess bactericidal properties, effectively eliminating bacteria at low concentrations .

The proposed mechanisms of action for these compounds include:

  • Inhibition of DNA Gyrase: Some derivatives act as dual inhibitors targeting DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate synthesis .
  • Biofilm Disruption: Certain compounds demonstrate the ability to inhibit biofilm formation, an essential factor in bacterial resistance .

Study on Antimicrobial Efficacy

A study conducted by Hazem Ali Mohamed et al. evaluated a series of thiazole/thiophene-bearing pyrazole derivatives for their antimicrobial activity. Among the tested compounds, one derivative exhibited the highest efficacy against multiple drug-resistant (MDR) pathogens, showcasing the potential of these structures in combating resistant strains .

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Bactericidal
100.300.35Bacteriostatic
130.500.55Moderate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound?

  • Methodology : The synthesis involves multi-step condensation and cyclization reactions. For example, pyrazole and thiazole moieties are constructed separately via:

  • Pyrazole core : Reacting thiophen-2-yl derivatives with hydrazine hydrate and ethyl acetoacetate under reflux in ethanol, followed by methylation .
  • Thiazole core : Coupling 5-phenyl-1,3-thiazole-4-carboxylate with thiourea derivatives in DMF, using carbodiimide-based coupling agents .
  • Final assembly via amide bond formation between the pyrazole carbonyl and thiazole amino groups, monitored by TLC and purified via recrystallization (DMF/ethanol) .
    • Key Data : Typical yields range from 60–75%, with melting points between 208–278°C .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • NMR : Thiophene protons appear as doublets (δ 7.2–7.5 ppm), pyrazole methyl groups as singlets (δ 2.5–3.0 ppm), and thiazole protons as multiplet signals (δ 6.8–7.1 ppm) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What purification techniques are effective?

  • Methods : Recrystallization (ethanol/DMF mixtures) for removing unreacted intermediates, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating stereoisomers .

Advanced Research Questions

Q. How can low yields in multi-step synthesis be addressed?

  • Strategies :

  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of pyrazole acyl chloride to thiazole amine to minimize side products) .
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to identify bottlenecks .

Q. How is the crystal structure analyzed?

  • X-ray Crystallography : Single crystals grown via slow evaporation (ethanol) yield monoclinic systems (space group P21/c). Key parameters include:

  • Unit Cell Dimensions : a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.559° .
  • Hydrogen Bonding : Stabilizes the structure via N–H···O interactions (2.8–3.0 Å) between amide and carboxylate groups .

Q. What computational methods predict bioactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The thiophene and thiazole rings show π-π stacking with aromatic residues (e.g., Phe504 in COX-2), while the carboxylate group forms hydrogen bonds with catalytic lysines .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, aligning with electrophilic substitution patterns observed experimentally .

Q. How to resolve contradictions in spectral data?

  • Case Example : Discrepancies in NMR shifts for thiazole protons (δ 6.8 vs. 7.1 ppm) may arise from solvent polarity (DMSO vs. CDCl₃). Validate via:

  • Variable Temperature NMR : Assess conformational flexibility .
  • 2D-COSY : Identify coupling networks to confirm assignments .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Modification Sites :

  • Thiophene Ring : Replace with furan or benzothiophene to alter lipophilicity .
  • Carboxylate Group : Esterify (e.g., ethyl ester) to improve membrane permeability .
    • Screening : Test analogs against enzyme panels (e.g., kinase inhibition assays) using fluorescence polarization .

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